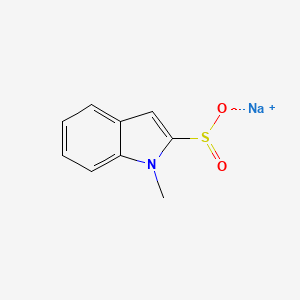
sodium 1-methyl-1H-indole-2-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-methyl-1H-indole-2-sulfinate is a compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities . Sodium sulfinates, including this compound, are versatile building blocks in organic synthesis, known for their ability to form various sulfur-containing compounds .
Preparation Methods
The synthesis of sodium 1-methyl-1H-indole-2-sulfinate typically involves the sulfonylation of 1-methyl-1H-indole. One common method includes the reaction of 1-methyl-1H-indole with sulfur dioxide and a suitable base, followed by the addition of sodium hydroxide to form the sodium sulfinate salt . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Sodium 1-methyl-1H-indole-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form sulfonamides and other derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium 1-methyl-1H-indole-2-sulfinate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 1-methyl-1H-indole-2-sulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to various nucleophiles, forming new sulfur-containing compounds. This reactivity is crucial for its role in organic synthesis and its biological activities .
Comparison with Similar Compounds
Sodium 1-methyl-1H-indole-2-sulfinate can be compared with other sodium sulfinates and indole derivatives:
Sodium benzenesulfinate: Another common sodium sulfinate used in organic synthesis.
Sodium toluenesulfinate: Known for its use in forming sulfonamides and sulfones.
1-methyl-1H-indole-2-carboxylate: A similar indole derivative with different functional groups.
The uniqueness of this compound lies in its specific reactivity and the biological activities associated with the indole ring system.
Properties
Molecular Formula |
C9H8NNaO2S |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
sodium;1-methylindole-2-sulfinate |
InChI |
InChI=1S/C9H9NO2S.Na/c1-10-8-5-3-2-4-7(8)6-9(10)13(11)12;/h2-6H,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
XHJQNRXFYHOHOZ-UHFFFAOYSA-M |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


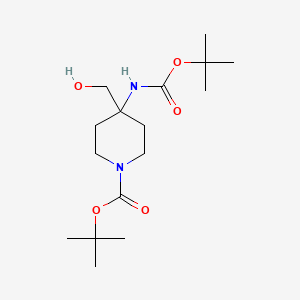
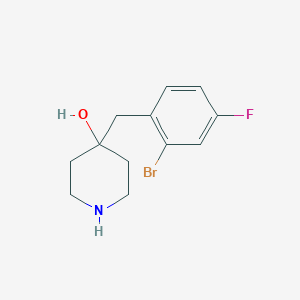
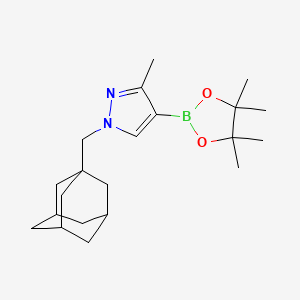
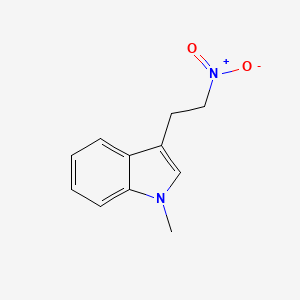
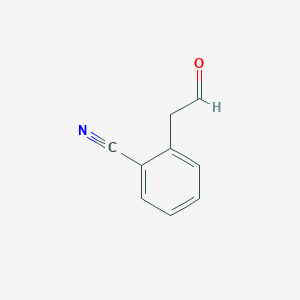
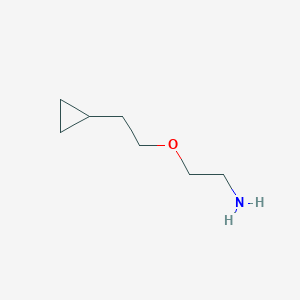
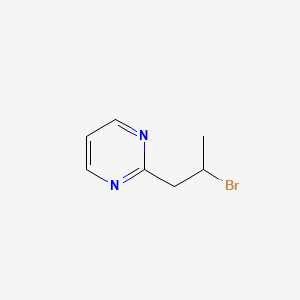
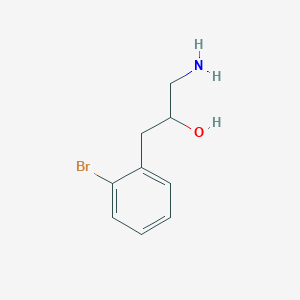
![Imino[2-(3-methoxycyclobutyl)ethyl]methyl-lambda6-sulfanone](/img/structure/B13558328.png)

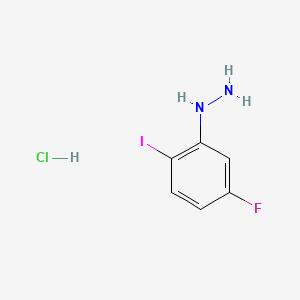
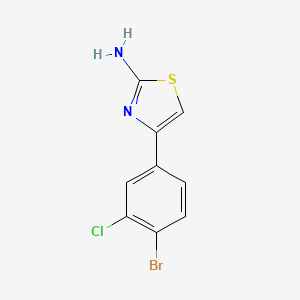
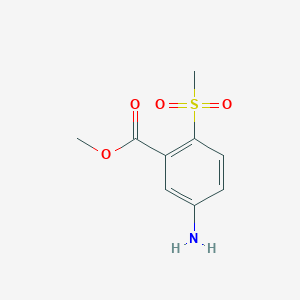
![N-hydroxy-N'-{spiro[3.3]heptan-2-yl}octanediamide](/img/structure/B13558364.png)
